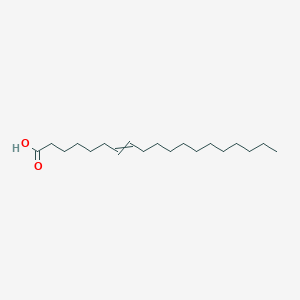
Nonadec-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadec-7-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It features a nineteen-carbon chain with a single double bond located at the 7th carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonadec-7-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis, where a suitable precursor undergoes a reaction to form the desired double bond at the 7th carbon position. The reaction conditions typically include the use of catalysts such as Grubbs’ catalyst and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant oils. The process includes steps like hydrolysis, distillation, and crystallization to obtain the pure compound. Additionally, biotechnological methods involving microbial fermentation can be employed to produce this fatty acid on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: Nonadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The double bond can be reduced to form nonadecane using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Oxidation: m-CPBA, solvents like dichloromethane (DCM), and mild temperatures.
Reduction: Hydrogen gas, Pd/C catalyst, and solvents like ethanol.
Substitution: Alcohols or amines, sulfuric acid or DCC, and solvents like toluene or dichloromethane.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Nonadecane.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Nonadec-7-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying fatty acid reactions.
Biology: It serves as a substrate in enzymatic studies to understand fatty acid metabolism and the role of desaturases.
Mécanisme D'action
The mechanism of action of nonadec-7-enoic acid, particularly its nitroalkene derivatives, involves the reversible Michael addition with hyperreactive protein cysteine thiolates. This interaction induces posttranslational protein modifications that can impact protein function. For example, the nitroalkene derivative (E) 8-nitro-nonadec-7-enoic acid has been shown to inhibit RAD51-mediated homologous recombination, leading to DNA damage in cancer cells .
Comparaison Avec Des Composés Similaires
10E-nonadecenoic acid: Another long-chain monounsaturated fatty acid with the double bond at the 10th carbon.
cis-10-Nonadecenoic acid: Similar structure but with the double bond in the cis configuration at the 10th carbon.
Uniqueness: Nonadec-7-enoic acid is unique due to the position of its double bond at the 7th carbon, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions in biochemical pathways and makes it a valuable compound for targeted research applications .
Propriétés
Numéro CAS |
71997-06-3 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
nonadec-7-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21) |
Clé InChI |
MBSJMRUSWQBXNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















